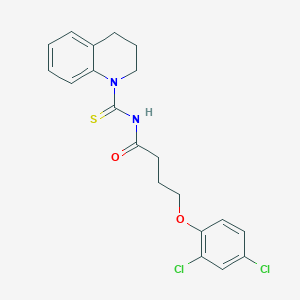
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure that includes a dichlorophenoxy group, a dihydroquinoline moiety, and a butanamide backbone, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and dihydroquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include thionyl chloride, which facilitates the formation of the carbonothioyl group, and various catalysts that promote the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of phenoxy-substituted derivatives.
Applications De Recherche Scientifique
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide shares similarities with other compounds that contain dichlorophenoxy and quinoline moieties, such as:
- 4-(2,4-dichlorophenoxy)butanoic acid
- N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)butanamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H20Cl2N2O2S |
|---|---|
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)butanamide |
InChI |
InChI=1S/C20H20Cl2N2O2S/c21-15-9-10-18(16(22)13-15)26-12-4-8-19(25)23-20(27)24-11-3-6-14-5-1-2-7-17(14)24/h1-2,5,7,9-10,13H,3-4,6,8,11-12H2,(H,23,25,27) |
Clé InChI |
KLGUYFXTBNEHDU-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















